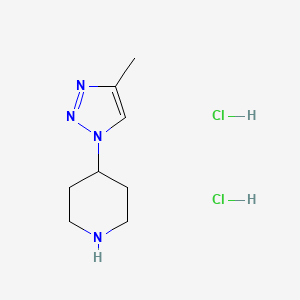

4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

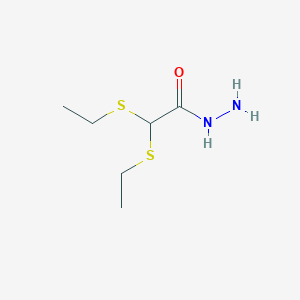

“4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride” is a chemical compound with the molecular weight of 257.16 . It is also known as 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate . The IUPAC name for this compound is 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride” is1S/C8H14N4.2ClH.H2O/c1-12-6-10-11-8(12)7-2-4-9-5-3-7;;;/h6-7,9H,2-5H2,1H3;2*1H;1H2 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is room temperature .Applications De Recherche Scientifique

Ligand Affinity and Selectivity in Dopamine Receptors

One study identified a compound from a screening process as a ligand with moderate affinity and selectivity over human dopamine receptors. Systematic examination of the molecule revealed that variations in the aromatic heterocycle and the substitution of the piperidine nitrogen significantly influenced the affinity and selectivity for the dopamine D4 receptor. This research highlights the importance of structural modifications in enhancing ligand-receptor interactions for potential therapeutic applications (Rowley et al., 1997).

Antimicrobial Activities of Triazole Derivatives

Another study focused on synthesizing novel triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing antimicrobial activities against various microorganisms. This indicates the potential of incorporating the "4-(4-Methyltriazol-1-yl)piperidine" moiety into compounds for enhancing antimicrobial efficacy (Bektaş et al., 2007).

Structural Analysis and Biological Importance

Research on the crystal structure of a compound related to "4-(4-Methyltriazol-1-yl)piperidine" provides insights into its molecular configuration and intermolecular interactions, which are crucial for understanding the biological activity and drug design processes. The study emphasizes the relevance of structural characterization in the development of biologically significant molecules (Thimmegowda et al., 2009).

Development of CGRP Receptor Inhibitors

In the context of developing potent calcitonin gene-related peptide (CGRP) receptor antagonists, a study described a convergent, stereoselective synthesis of a compound incorporating the "4-(4-Methyltriazol-1-yl)piperidine" structure. This research demonstrates the compound's potential in treating migraine through the inhibition of CGRP receptors (Cann et al., 2012).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. It has been assigned the GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

4-(4-methyltriazol-1-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-7-6-12(11-10-7)8-2-4-9-5-3-8;;/h6,8-9H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMNKTMUJXBIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-2-(2-(ethylthio)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2697335.png)

![Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2697336.png)

![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2697341.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2697345.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2697347.png)

![Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B2697349.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2697352.png)

![Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate](/img/structure/B2697353.png)

![ethyl 3-carbamoyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2697354.png)